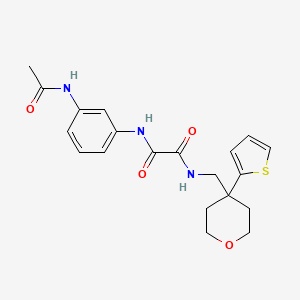

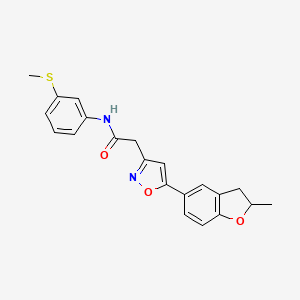

![molecular formula C9H9ClFNO4S B2714531 2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid CAS No. 1097822-15-5](/img/structure/B2714531.png)

2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid” often involves the use of organoboron compounds . These compounds are highly valuable building blocks in organic synthesis . The most important application is the Suzuki–Miyaura-coupling . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H9ClFNO4S. Its molecular weight is 281.68.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” often involve electrophilic aromatic substitution . This is a polar, stepwise process, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to “this compound” include a density of 1.5±0.1 g/cm3, boiling point of 263.2±13.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and a flash point of 113.0±19.8 °C .

Scientific Research Applications

Fluorographic Detection in Gels

A study by Skinner and Griswold (1983) optimized a fluorographic procedure using acetic acid as the solvent for 2,5-diphenyloxazole, comparing it with existing procedures. This method showed several technical advantages, including no need to pre-fix proteins in gels and the use of either agarose or acrylamide gels, making it a simple, sensitive, and efficient alternative for fluorographic methods (Skinner & Griswold, 1983).

Synthesis of Polyamides

Shockravi et al. (2006) synthesized two new diacid monomers leading to the creation of novel series of poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s. These polymers demonstrated good thermal stability, with glass transition temperatures between 228 and 261 °C, and were readily soluble in polar solvents, indicating potential applications in materials science (Shockravi et al., 2006).

Electrocatalytic Hydrogenation

Raju, Damodar, and Reddy (2002) investigated the electrochemical hydrogenation of α-aryl acrylic acids, demonstrating the potential of this method for producing aryl-2-propionic acids like flurbiprofen and isoprofen without an external supply of pressurized H2 gas. This process indicates a valuable application in the synthesis of anti-inflammatory drugs (Raju, Damodar, & Reddy, 2002).

Synthesis of Sulfonamide Derivatives

Ghorab et al. (2015) used versatile synthons for the synthesis of sulfonamide derivatives with various moieties, showing potent anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. This research highlights the chemical's role in developing novel anticancer agents (Ghorab et al., 2015).

Development of Protected Glycosyl Donors

Spjut, Qian, and Elofsson (2010) designed and synthesized a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups in carbohydrate chemistry. This development supports the synthesis of complex carbohydrates and glycoconjugates, essential in biochemical research and drug development (Spjut, Qian, & Elofsson, 2010).

Safety and Hazards

Properties

IUPAC Name |

2-[(4-chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO4S/c1-12(5-9(13)14)17(15,16)8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWVWYCHDVAZOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)S(=O)(=O)C1=C(C=C(C=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2714449.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2714451.png)

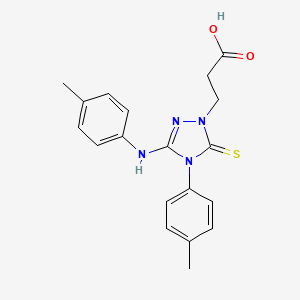

![7-(3,4-dimethylphenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2714452.png)

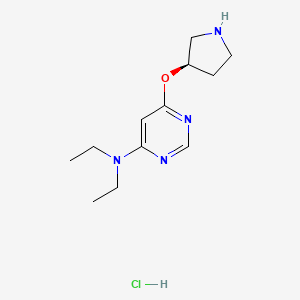

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2714457.png)

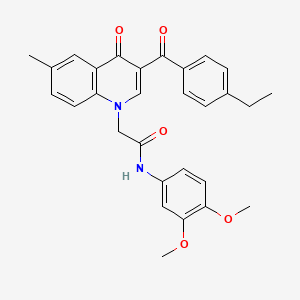

![4-methoxy-3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2714458.png)

![2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2714460.png)

![[4-[(3-Fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2714464.png)

![Tert-butyl N-cycloheptyl-N-[2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2714468.png)

![3-[(3-Phenylpropanoyl)amino]benzoic acid](/img/structure/B2714469.png)